molecular formula C7H7BF3KO B1461896 Potassium 2-(hydroxymethyl)phenyltrifluoroborate CAS No. 850623-74-4

Potassium 2-(hydroxymethyl)phenyltrifluoroborate

Cat. No.: B1461896
CAS No.: 850623-74-4
M. Wt: 214.04 g/mol
InChI Key: PPROQRWHGZZQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 2-(hydroxymethyl)phenyltrifluoroborate is a useful research compound. Its molecular formula is C7H7BF3KO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
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Mechanism of Action

Properties

IUPAC Name

potassium;trifluoro-[2-(hydroxymethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4,12H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPROQRWHGZZQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1CO)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660123
Record name Potassium trifluoro[2-(hydroxymethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-74-4
Record name Potassium trifluoro[2-(hydroxymethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-(hydroxymethyl)phenyltrifluoroborate
Reactant of Route 2
Potassium 2-(hydroxymethyl)phenyltrifluoroborate
Reactant of Route 3
Potassium 2-(hydroxymethyl)phenyltrifluoroborate
Reactant of Route 4
Potassium 2-(hydroxymethyl)phenyltrifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium 2-(hydroxymethyl)phenyltrifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium 2-(hydroxymethyl)phenyltrifluoroborate

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